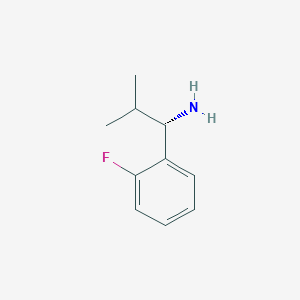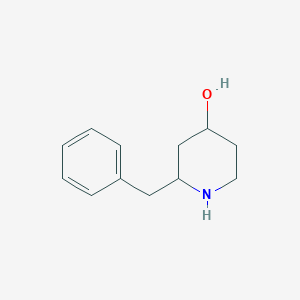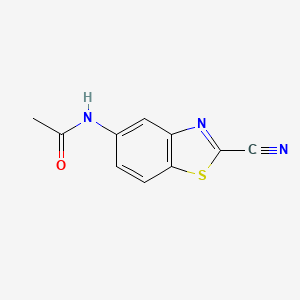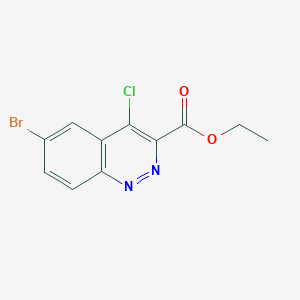
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate is an organohalogen compound that belongs to the cinnoline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the cinnoline ring, along with an ethyl ester group at the 3-position. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate typically involves the bromination and chlorination of cinnoline derivatives followed by esterification. One common method includes:
Chlorination: The addition of a chlorine atom at the 4-position using chlorine gas or thionyl chloride.
Esterification: The conversion of the carboxylic acid group to an ethyl ester using ethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Using techniques such as recrystallization or chromatography to obtain the desired purity level.
化学反应分析
Types of Reactions
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can be further utilized in the synthesis of complex organic molecules.
科学研究应用
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.
Modulate Receptors: By interacting with cellular receptors, influencing signal transduction pathways.
Induce Apoptosis: By triggering programmed cell death in cancer cells through various molecular pathways.
相似化合物的比较
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of a cinnoline ring.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains an additional fluorine atom at the 7-position.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Contains a hydroxyl group instead of a chlorine atom.
属性
分子式 |
C11H8BrClN2O2 |
|---|---|
分子量 |
315.55 g/mol |
IUPAC 名称 |
ethyl 6-bromo-4-chlorocinnoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-9(13)7-5-6(12)3-4-8(7)14-15-10/h3-5H,2H2,1H3 |
InChI 键 |
TZYWZKIAKPXZQY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Br)N=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



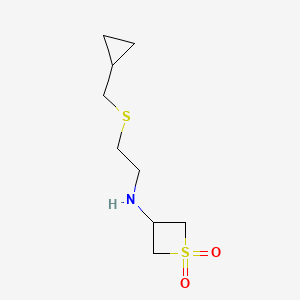
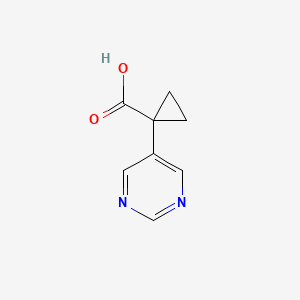
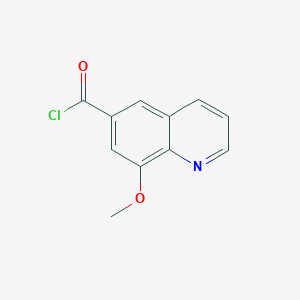
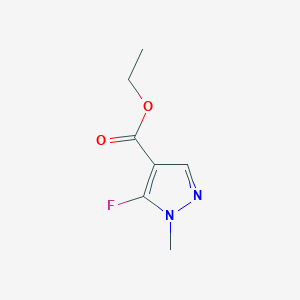
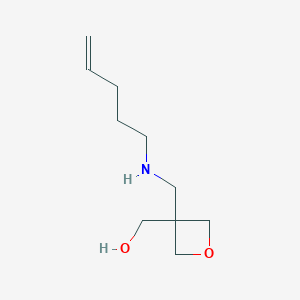
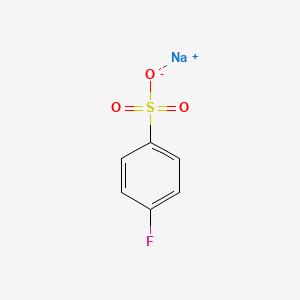


![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
